1,3,4-Thiadiazol-2-amine, 5-(butylthio)-

Description

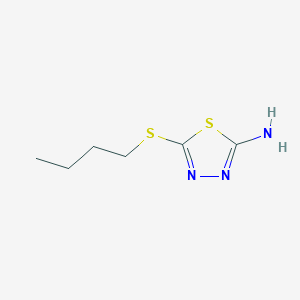

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound containing sulfur and nitrogen atoms in its structure This compound belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties

Structure

2D Structure

Propriétés

IUPAC Name |

5-butylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZYSJIUOKOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342712 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33313-06-3 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis involves three components:

-

Thiosemicarbazide (1 mol)

-

Butyric acid (1–1.2 mol)

-

Phosphorus pentachloride (PCl5) (1–1.2 mol)

These reagents are ground at room temperature, initiating a cyclization reaction. PCl5 acts as a dehydrating agent, facilitating the formation of the thiadiazole ring. The crude product is neutralized with an alkaline solution (pH 8–8.2), filtered, and recrystallized to achieve >91% purity.

Key Advantages:

-

Mild conditions : No external heating required.

-

Scalability : Suitable for industrial production due to minimal solvent use.

-

Cost-effectiveness : PCl5 is inexpensive and widely available.

Solution-Phase Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

An alternative route involves alkylating 5-amino-1,3,4-thiadiazole-2-thiol with butyl halides. This method, detailed in PMC2667321 , leverages nucleophilic substitution under basic conditions.

Reaction Protocol

Optimization Insights:

-

Ultrasound assistance : Reduces reaction time by 40% while maintaining yields.

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require higher temperatures.

Cyclization of Thiosemicarbazide Derivatives in Acidic Media

A classical approach involves cyclizing thiosemicarbazide with butyric acid derivatives under acidic conditions. This method, though less efficient, remains relevant for laboratory-scale synthesis.

Procedure and Outcomes

Limitations:

-

Long reaction times : Due to slower cyclization kinetics.

-

Byproduct formation : Requires extensive purification.

Industrial Production Techniques

Scaling up thiadiazole synthesis necessitates optimizing cost, safety, and throughput. Continuous flow reactors have emerged as a superior alternative to batch processes.

Continuous Flow Alkylation

-

Reagents : 5-Amino-thiadiazole-2-thiol and butyl bromide are pumped through a heated reactor (90°C).

-

Residence time : 30 minutes.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 500 | 5,000 |

| Solvent Waste (L/kg) | 120 | 15 |

| Energy Consumption | High | Moderate |

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics across preparation strategies:

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. For instance, a study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimal inhibitory concentration (MIC) values for these pathogens were notably low, indicating strong antibacterial properties.

Anticancer Activity

Recent research has demonstrated that derivatives of 1,3,4-thiadiazole compounds can effectively target cancer cells. A modified chitosan derivative containing the thiadiazole moiety was synthesized and tested against cancer cell lines MCF-7 and HepG2. The results showed significant cytotoxicity with IC50 values of 178.9 μg/ml for MCF-7 and 147.8 μg/ml for HepG2, compared to normal cells where the IC50 was much higher (335.7 μg/ml) . This suggests that the compound could be a promising candidate for developing anticancer therapeutics.

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been explored in various studies. A series of 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and evaluated for their antioxidant activities, showing promising results that could lead to further applications in preventing oxidative stress-related diseases .

Fungicides and Herbicides

Thiadiazole derivatives have also been investigated for their potential as fungicides and herbicides. Their ability to inhibit fungal growth makes them suitable candidates for agricultural applications aimed at protecting crops from disease . The incorporation of the butylthio group enhances the efficacy of these compounds in agricultural formulations.

Polymeric Materials

The unique chemical structure of 1,3,4-thiadiazol-2-amine derivatives allows their use in synthesizing novel polymeric materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength due to the presence of the thiadiazole ring . The development of such materials could lead to advancements in fields such as electronics and coatings.

Data Tables

| Application Area | Specific Use Case | Efficacy/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial against E. coli, S. aureus | Low MIC values (25-50 μg/ml) indicating high efficacy |

| Anticancer activity | IC50 values: MCF-7 (178.9 μg/ml), HepG2 (147.8 μg/ml) | |

| Agricultural Science | Potential fungicides/herbicides | Effective against various plant pathogens |

| Material Science | Development of polymeric materials | Enhanced thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a new thiadiazole-modified chitosan derivative demonstrated high antimicrobial effects against various human pathogens with MIC values ranging from 25 to 50 μg/ml . This case exemplifies the potential of thiadiazole derivatives in developing new antimicrobial agents that can combat multidrug-resistant strains.

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives that were tested on cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for future drug development .

Mécanisme D'action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure with a benzylthio group instead of a butylthio group.

5,5′-disulfanediylbis(1,3,4-thiadiazol-2-amine): Contains a disulfide linkage between two thiadiazole rings.

2-amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure with a tert-butyl group instead of a butylthio group.

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides distinct steric and electronic properties that can affect the compound’s interactions with other molecules and its overall stability.

Activité Biologique

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- features a thiadiazole ring substituted with a butylthio group. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is CHNS, with a molecular weight of approximately 174.29 g/mol.

Synthesis

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- typically involves the reaction of thiosemicarbazide with butyric acid or its derivatives under acidic or basic conditions. A common method includes cyclization using phosphorus oxychloride as a dehydrating agent. Recent advancements in synthetic methods include the use of continuous flow reactors to enhance yield and consistency in large-scale production .

Antimicrobial Properties

1,3,4-Thiadiazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds with this scaffold exhibit significant activity against various bacterial strains and fungi. For instance:

| Compound | Target | Activity |

|---|---|---|

| 1,3,4-Thiadiazol-2-amine | E. coli | Inhibition observed |

| 1,3,4-Thiadiazol-2-amine | S. aureus | Effective at low concentrations |

The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell walls and inhibit metabolic pathways crucial for bacterial survival .

Anticancer Activity

Research has indicated that 1,3,4-thiadiazol-2-amine, 5-(butylthio)- exhibits promising anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| LoVo (colon cancer) | 23.29 | Significant reduction in viability |

| MCF-7 (breast cancer) | 24.00 | Moderate cytotoxicity observed |

Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer progression, potentially inhibiting pathways such as IL-6/JAK/STAT3 which are crucial in inflammation and tumor growth .

Herbicidal Properties

Furthermore, 1,3,4-thiadiazol-2-amine, 5-(butylthio)- has been evaluated for its herbicidal activity against broadleaf weeds and grasses. Its effectiveness in both pre-emergent and post-emergent applications indicates potential for agricultural use; however, further studies are needed to assess its selectivity and environmental impact.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that modifications to the butylthio group significantly influenced antimicrobial potency against resistant strains of bacteria .

- Anticancer Research : In a recent investigation focusing on the anticancer effects of thiadiazole derivatives, compounds similar to 1,3,4-thiadiazol-2-amine were shown to exhibit cytotoxic effects on multiple cancer cell lines with IC values ranging from 0.74 to 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(butylthio)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide or benzyl halides. For example, cyclocondensation with potassium thiocyanate and concentrated sulfuric acid is a common approach, yielding intermediates that react with butylthiol groups under alkaline conditions . Ultrasound-assisted synthesis significantly improves efficiency by reducing reaction time and enhancing yields (e.g., 92% yield reported for analogous thiadiazole derivatives using sonication) . Optimization of solvents (e.g., DMF or ethanol), catalysts (e.g., triethylamine), and temperature is critical to minimize side products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : FTIR identifies functional groups (e.g., NH stretching at 3294–3107 cm, C=N stretching at 1423–1452 cm) . H NMR and C NMR confirm proton environments and carbon frameworks, respectively.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software refines molecular geometry, bond lengths, and angles. For example, thiadiazole derivatives exhibit planar heterocyclic rings with S–N distances of ~1.65–1.68 Å .

Q. What are the standard protocols for purity assessment and analytical quantification?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is used for purity analysis. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (e.g., m/z = 217 for CHNS) . Melting point determination (e.g., 113–116°C for 5-(benzylthio) analogs) provides additional validation .

Advanced Research Questions

Q. How can computational methods predict the electronic and structural properties of thiadiazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces. UV-Vis spectra are simulated using time-dependent DFT (TD-DFT), correlating with experimental λ values (e.g., 280–320 nm for aryl-substituted analogs) . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, such as COVID-19 main protease (PDB: 6LU7) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC values (e.g., 26 μM vs. lower potency in covalent inhibitors) are addressed by standardizing assay conditions (e.g., FRET-based enzymatic assays at fixed substrate concentrations) . Structure-activity relationship (SAR) studies identify critical substituents; for instance, the butylthio group enhances lipophilicity and membrane permeability compared to methylthio analogs .

Q. How does ultrasound irradiation enhance the synthesis of thiadiazole derivatives?

- Methodological Answer : Ultrasound generates cavitation bubbles, increasing mass transfer and reaction kinetics. For 5-(benzylthio)-1,3,4-thiadiazol-2-amine, sonication reduces reaction time from hours to minutes and improves yields by 20–30% compared to conventional heating. This method is scalable for high-throughput synthesis .

Q. What crystallographic insights explain the stability and reactivity of thiadiazole cores?

- Methodological Answer : SXRD reveals intermolecular interactions stabilizing the crystal lattice. For example, N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between aromatic rings contribute to thermal stability. Planarity of the thiadiazole ring facilitates electrophilic substitution at the 5-position .

Q. How are thiadiazole derivatives optimized for selective enzyme inhibition?

- Methodological Answer : Rational design involves substituting the 5-position with groups mimicking natural substrates. For Sortase A inhibition, 5-((C4-nitrobenzyl)thio) analogs act as covalent inhibitors by forming disulfide bonds with catalytic cysteine residues. IC values are validated via competitive FRET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.